![molecular formula C9H5F6NO B6316622 N-[3,5-Bis(trifluoromethyl)phenyl]formamide CAS No. 2356-36-7](/img/structure/B6316622.png)
N-[3,5-Bis(trifluoromethyl)phenyl]formamide
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This compound is notable for its unique chemical properties, largely attributed to the trifluoromethyl groups, which are known to influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]formamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethylformamide dimethyl acetal. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired formamide compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The formamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. The trifluoromethyl substituents increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Conditions and Products
Reaction Conditions | Reagents | Product |
---|---|---|
Acidic (HCl, H₂SO₄) | H₂O, reflux | 3,5-Bis(trifluoromethyl)benzoic acid |
Basic (NaOH, KOH) | Aqueous base, heat | Sodium carboxylate derivative |
This reaction is critical for modifying the amide functionality in drug synthesis.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to -CF₃ groups) facilitates NAS at the para position relative to the formamide group. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction
Reaction with morpholine in DMF at 90°C with K₂CO₃ yields N-[3,5-bis(trifluoromethyl)phenyl]-4-morpholinecarboxamide .
Key Factors
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
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Catalyst : Base (e.g., K₂CO₃) deprotonates nucleophiles.
Cross-Coupling Reactions
The aryl halide derivative of this compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations .
Suzuki Coupling Example
Reaction with phenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ in toluene/ethanol produces biaryl derivatives .
Catalyst | Ligand | Yield (%) |
---|---|---|
Pd(PPh₃)₄ | None | 65–80 |
Pd(OAc)₂ | XPhos | 75–90 |
Reduction Reactions
The formamide group can be reduced to a primary amine using strong reductants like LiAlH₄ or BH₃·THF.
Mechanism
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LiAlH₄ reduces the carbonyl to a methylene group, yielding 3,5-bis(trifluoromethyl)benzylamine .
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Over-reduction is prevented by controlling temperature (<0°C).
Transamidation
The formamide undergoes transamidation with primary or secondary amines in the presence of boron-based catalysts (e.g., B(OCH₂CF₃)₃), exchanging the -NH₂ group with other amines .
Example
Reaction with benzylamine at 80°C produces N-benzyl-3,5-bis(trifluoromethyl)benzamide in ~85% yield .
Biological Activity
While primarily a chemical reagent, derivatives like caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide show biological activity. For example, inhibition of steroid 5α-reductase (IC₅₀ = 1.44 µM) via mixed-mode enzyme suppression .
Stability and Handling
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
N-[3,5-Bis(trifluoromethyl)phenyl]formamide serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making them more effective.
Catalyst Development
The compound is also significant in the development of organocatalysts. For instance, its derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively studied for their ability to stabilize transition states in organic reactions through hydrogen bonding. This property has led to its application in various organic transformations, enhancing reaction rates and selectivity .
Application Area | Description |
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Organic Synthesis | Used as a building block for fluorinated compounds |
Organocatalysis | Serves as a catalyst stabilizing transition states |
Reaction Types | Involved in oxidation, reduction, and substitution reactions |
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound and its derivatives exhibit potential biological activities such as enzyme inhibition. These properties are being explored for developing therapeutic agents targeting specific enzymes involved in disease pathways.
Pharmacophore in Drug Design
The compound's stability and reactivity make it a promising pharmacophore in drug design. Its unique structure allows for modifications that can lead to the development of novel therapeutics with enhanced efficacy against various diseases .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of materials used in coatings, plastics, and other high-performance applications.
Case Study 1: Organocatalysis
A study conducted by Schreiner's group highlighted the effectiveness of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as an organocatalyst in promoting various organic transformations. The research demonstrated that this catalyst could significantly increase reaction yields and selectivity when applied to asymmetric reactions involving aldehydes and amines.
Case Study 2: Drug Development
In a pharmacological study, derivatives of this compound were tested for their inhibitory effects on specific enzymes linked to cancer progression. The results indicated that certain modifications to the compound enhanced its inhibitory activity, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]formamide involves its interaction with molecular targets through its formamide and trifluoromethyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a formamide group.
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide: Contains a chloroacetamide group, offering different reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Features an isothiocyanate group, used in different synthetic applications.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is unique due to its formamide group, which provides distinct reactivity compared to similar compounds. The presence of two trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This unique structure imparts significant biological activity, making it a subject of various research studies. This article explores the biological activities associated with this compound, including its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
1. Enzyme Inhibition Studies
One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that derivatives of this compound have shown promising inhibitory effects on steroid 5α-reductase type 1 (SRD5A1).
- Inhibition Potency : A derivative known as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide exhibited a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1, demonstrating significant potency with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .
- Mechanism of Action : The mechanism involves suppression of SRD5A1 expression and mixed-mode inhibition, suggesting a multifaceted approach to enzyme inhibition .
2. Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial properties, particularly against drug-resistant bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure have demonstrated potent antimicrobial activity with MIC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms .
- Biofilm Eradication : Certain derivatives effectively eradicated biofilms formed by resistant strains, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .
3. Case Studies and Research Findings
Several studies have detailed the biological activities and potential applications of this compound:
4. Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Receptor Binding : The trifluoromethyl groups enhance binding affinity to various biological targets.
- Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation in certain contexts .
- Transport Mechanisms : It interacts with specific transporters that facilitate its distribution within cells .
5. Future Directions in Research
Given the promising biological activities observed, future research could focus on:
- Therapeutic Applications : Further exploration into its use as a pharmacophore in drug design for conditions like androgen-related disorders and neurodegenerative diseases.
- Structural Modifications : Investigating how variations in the molecular structure can enhance potency or selectivity against specific targets.
- In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound in therapeutic contexts.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-4H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOEYNIUQOLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.